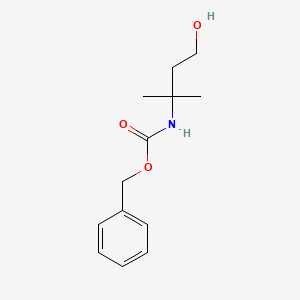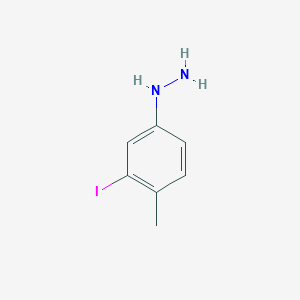
10-Phenyldecanoic acid ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-Phenyldecanoic acid ethyl ester: is an organic compound belonging to the ester family. Esters are known for their pleasant odors and are often used in fragrances and flavorings. This compound is characterized by a long carbon chain with a phenyl group attached, making it a unique compound with specific properties and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 10-Phenyldecanoic acid ethyl ester can be synthesized through esterification reactions. One common method involves the reaction of 10-phenyldecanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically requires heating under reflux conditions to drive the reaction to completion.
Industrial Production Methods: In an industrial setting, the production of ethyl 10-phenyldecanoate may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions ensures high purity and consistent quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 10-Phenyldecanoic acid ethyl ester undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, ethyl 10-phenyldecanoate can be hydrolyzed to produce 10-phenyldecanoic acid and ethanol.
Reduction: Reduction reactions can convert the ester group into an alcohol group using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed:
Hydrolysis: 10-phenyldecanoic acid and ethanol.
Reduction: 10-phenyldecanol.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
10-Phenyldecanoic acid ethyl ester has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in the body.
Industry: Utilized in the production of fragrances and flavorings due to its pleasant odor.
Mécanisme D'action
The mechanism of action of ethyl 10-phenyldecanoate involves its interaction with biological molecules through its ester group. The ester linkage can be hydrolyzed by enzymes such as esterases, releasing the active components (10-phenyldecanoic acid and ethanol) that can interact with various molecular targets and pathways .
Comparaison Avec Des Composés Similaires
Ethyl benzoate: Another ester with a phenyl group, but with a shorter carbon chain.
Ethyl decanoate: Similar carbon chain length but lacks the phenyl group.
Methyl 10-phenyldecanoate: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness: 10-Phenyldecanoic acid ethyl ester is unique due to its specific combination of a long carbon chain and a phenyl group, which imparts distinct chemical and physical properties. This combination makes it particularly useful in applications requiring specific interactions with biological molecules or unique fragrance profiles .
Propriétés
Formule moléculaire |
C18H28O2 |
|---|---|
Poids moléculaire |
276.4 g/mol |
Nom IUPAC |
ethyl 10-phenyldecanoate |
InChI |
InChI=1S/C18H28O2/c1-2-20-18(19)16-12-7-5-3-4-6-9-13-17-14-10-8-11-15-17/h8,10-11,14-15H,2-7,9,12-13,16H2,1H3 |
Clé InChI |
MCHBMLAAPKVHBG-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CCCCCCCCCC1=CC=CC=C1 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(3-Benzyl-3-azabicyclo[3.1.0]hexan-6-yl)methylidene]hydroxylamine](/img/structure/B8460501.png)




![Benzoic acid,6-amino-3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-methyl-](/img/structure/B8460534.png)

![4-[4-(Iodomethyl)piperidin-1-yl]-6,7-dimethoxyquinazoline](/img/structure/B8460545.png)
![2-Bromo-8-(3,4-difluorophenyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B8460548.png)
![2,3-Dibromo-N-[(naphthalen-1-yl)carbamoyl]propanamide](/img/structure/B8460561.png)
![Tert-butyl 4-[tert-butyl(dimethyl)silyl]oxy-3-(hydroxymethyl)piperidine-1-carboxylate](/img/structure/B8460572.png)


